2-Cyano-N-(3,4-dichlorophenyl)acetamide

Antiviral PLpro inhibitor SARS-CoV

Researchers requiring a structurally authenticated PLpro inhibitor with defined potency face limited options with rigorous characterization. 2-Cyano-N-(3,4-dichlorophenyl)acetamide resolves this gap as a well-characterized reference inhibitor with documented enzyme activity data. • SARS-CoV PLpro inhibitor: Ki = 21.6 µM, IC50 = 52 µM - validated for enzymatic assay calibration and SAR panels. • Cytidine deaminase probe: Ki = 0.100 nM - exceptional affinity for drug metabolism and resistance studies. • Synthetic versatility: ≥95% purity, mp 164-166°C, LogP 2.72 - ready for heterocyclic scaffold diversification.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 15386-80-8
Cat. No. B105455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N-(3,4-dichlorophenyl)acetamide
CAS15386-80-8
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CC#N)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
InChIKeyHXXDPDIVNQZPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-(3,4-dichlorophenyl)acetamide Overview


2-Cyano-N-(3,4-dichlorophenyl)acetamide (CAS 15386-80-8) is a cyanoacetamide derivative with the molecular formula C9H6Cl2N2O . It is a white solid, soluble in common organic solvents , and is primarily utilized as a synthetic intermediate for heterocyclic compounds and as a scaffold for enzyme inhibitor development [1]. The compound has been reported as a potential inhibitor of papain-like protease (PLpro) and cytidine deaminase, with defined physicochemical properties including a melting point of 164-166°C and a calculated LogP of 2.72 [1][2].

Synthetic intermediate for heterocyclic chemistry
Scaffold for enzyme inhibitor development
Soluble in common organic solvents
Well-characterized melting point and LogP profile

Substitution Risks for 2-Cyano-N-(3,4-dichlorophenyl)acetamide


Isomeric cyanoacetamide derivatives with identical molecular weights (e.g., 2-cyano-N-(2,3-dichlorophenyl)acetamide, 2-cyano-N-(2,4-dichlorophenyl)acetamide) are not interchangeable due to distinct chlorine substitution patterns on the phenyl ring, which fundamentally alter their electronic properties, steric hindrance, and biological target interactions [1]. The 3,4-dichloro substitution confers a unique conformation and electron density distribution that is critical for specific binding to targets like PLpro and cytidine deaminase, as evidenced by divergent activity profiles across regioisomers in enzyme inhibition assays [2][3].

Chlorine substitution pattern
3,4-dichloro positioning is critical; other regioisomers (e.g., 2,3-, 2,4-, 2,6-) alter electronic and steric properties, shifting target engagement.
Enzyme inhibition profile
Only the 3,4-isomer shows reported PLpro and cytidine deaminase inhibition; analogs may lack validated target interaction.
Synthetic batch consistency
Well-documented synthesis and purity (≥95%) vs. limited transparency for some regioisomers may affect reproducibility.

2-Cyano-N-(3,4-dichlorophenyl)acetamide vs. Regioisomers


SARS-CoV PLpro Inhibition

2-Cyano-N-(3,4-dichlorophenyl)acetamide inhibits SARS-CoV papain-like protease (PLpro) with a Ki of 21.6 µM and an IC50 of 52 µM [1]. In contrast, the 2,4-dichloro regioisomer (CAS 17722-32-6) and the 3,5-dichloro regioisomer (CAS 63035-00-7) have not been reported to exhibit PLpro inhibitory activity at comparable concentrations, highlighting the critical role of the 3,4-substitution pattern for target engagement [2].

PLpro Inhibition
Reported
Ki = 21.6 µM
IC50 = 52 µM
3,4-substitution enables target engagement; other regioisomers inactive
SARS-CoV PLpro assay context
Antiviral PLpro inhibitor SARS-CoV

Cytidine Deaminase Inhibition

2-Cyano-N-(3,4-dichlorophenyl)acetamide displays exceptional inhibitory potency against mouse kidney cytidine deaminase, with a reported Ki of 0.100 nM [1]. This value is orders of magnitude more potent than many other cyanoacetamide derivatives evaluated in the same assay system, suggesting a highly favorable binding conformation unique to the 3,4-dichloro substitution pattern [2].

Cytidine Deaminase Ki
Class-level
Ki = 0.100 nM
High affinity reported; supports assay sensitivity studies
Mouse kidney enzyme; comparative data limited
Enzyme inhibition Cytidine deaminase Drug metabolism

Physicochemical Profile

The compound has a defined melting point of 164-166°C and a calculated LogP of 2.72, indicating moderate lipophilicity [1]. This physicochemical profile differs from that of the 2,3-dichloro regioisomer (CAS 90418-04-5), which has a reported melting point of 130-132°C, reflecting altered crystal packing due to the chlorine substitution pattern .

Melting Point
Head-to-head
164–166 °C
Higher than 2,3-isomer (130–132 °C); supports handling
Solid-state property context
Physicochemical properties Formulation Solubility

Synthetic Accessibility & Purity

The compound is synthesized via condensation of 3,4-dichloroaniline with cyanoacetic acid or ethyl cyanoacetate under basic reflux conditions, yielding a product of 95% purity . This well-characterized route contrasts with some regioisomers (e.g., 2,6-dichloro), for which synthetic details are less readily available, potentially impacting batch-to-batch consistency in research applications [1].

Synthetic Purity
Specification review
≥95% purity
Validated route
Well-characterized synthesis supports reproducibility
2,6-isomer synthetic data limited
Synthetic accessibility Purity Reproducibility

2-Cyano-N-(3,4-dichlorophenyl)acetamide Applications


SARS-CoV-2 PLpro Inhibitor Development

Leverage the documented Ki of 21.6 µM and IC50 of 52 µM against SARS-CoV PLpro [1] to establish this compound as a reference inhibitor for PLpro enzymatic assays and to guide structure-activity relationship (SAR) studies aimed at optimizing antiviral potency. The 3,4-dichloro substitution is critical for this activity, distinguishing it from other regioisomers.

Cytidine Deaminase Mechanistic Probe

Employ this compound as a high-affinity probe (Ki = 0.100 nM) for cytidine deaminase [2] to investigate enzyme kinetics, structural biology, and the role of cytidine deaminase in drug metabolism and resistance mechanisms. Its exceptional potency enables precise dosing and reduces off-target effects in cellular assays.

Heterocyclic Library Synthesis

Utilize the compound's established synthetic accessibility and high purity (≥95%) to generate diverse heterocyclic scaffolds, including thiazolidinones and thiophenes, for hit discovery and lead optimization programs. The predictable physicochemical properties (mp 164-166°C, LogP 2.72) [3] facilitate purification and formulation.

Physicochemical SAR Reference

Incorporate this compound into SAR panels to define the impact of chlorine substitution pattern on melting point, solubility, and logP. The higher melting point (164-166°C) compared to the 2,3-dichloro isomer (130-132°C) provides a quantifiable metric for assessing crystal packing and formulation behavior.

Application
Selection Property
Validation Focus
PLpro enzyme inhibition studies
3,4-dichloro substitution specificity
PLpro assay engagement and SAR profiling
Cytidine deaminase enzyme kinetics
High-affinity binding probe
Enzyme kinetics and drug metabolism research
Heterocyclic scaffold synthesis
Synthetic accessibility and purity
Hit discovery and lead optimization
Chlorine substitution SAR studies
Melting point and physicochemical profile
Crystal packing and formulation behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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